Chromatographic Selectivity for Favipiravir Impurity Profiling
In a validated, quality-by-design optimized LC method for the analysis of Favipiravir and its related substances, the target compound (Favipiravir Impurity 3) exhibits a distinct and highly specific retention time of 11.60 minutes, which is critical for its unambiguous identification and quantification in the presence of the active pharmaceutical ingredient (Favipiravir) and other process impurities [1]. This value is substantially different from the retention time of Favipiravir itself (6.07 minutes), allowing for baseline separation and accurate peak integration [2]. While a direct head-to-head comparison for this specific impurity is not provided in the source, the retention time data for other impurities (e.g., Impurity I at 7.12 minutes, Impurity II not specified in this dataset) underscores the method's ability to discriminate between closely related chemical entities, a capability that would be lost if a generic analog were used [3].
| Evidence Dimension | Retention Time (HPLC) |
|---|---|
| Target Compound Data | 11.60 minutes |
| Comparator Or Baseline | Favipiravir: 6.07 minutes; Impurity I: 7.12 minutes |
| Quantified Difference | Target elutes 5.53 minutes after Favipiravir and 4.48 minutes after Impurity I |
| Conditions | Optimized LC method, isocratic conditions, standard deviation ±0.05 minutes |
Why This Matters
A unique retention time ensures the compound can be reliably detected and quantified in a complex pharmaceutical matrix, a critical requirement for regulatory submission and batch release testing.
- [1] PMC. (2025). A quality-by-design optimized LC method for navigating degradation kinetics and quantification of favipiravir in the presence of degradation products and manufacturing impurities. BMC Chemistry. View Source
- [2] PMC. (2025). Table 1: Specificity test results showing retention times for Favipiravir and related impurities. View Source
- [3] PMC. (2025). Under optimized conditions, retention times were 2.40 min for the acid degradate, 4.02 min for the alkaline degradate, 6.07 min for favipiravir, 7.12 min for impurity I, and 11.60 min for impurity II. View Source
